1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of piperazine and contains an acetyl group and an amino group attached to the piperazine ring
Mechanism of Action
Target of Action
Compounds containing a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, depending on their specific structures and functional groups.
Mode of Action
The mode of action of these compounds can vary widely. For example, some piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary. In the case of acetylcholinesterase inhibitors, they increase the level of acetylcholine in the brain, which can enhance cognition functions .
Result of Action
The molecular and cellular effects of these compounds depend on their targets. For example, acetylcholinesterase inhibitors can lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. For instance, this compound can inhibit the catalytic activity of certain enzymes, leading to altered biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In human breast cancer cells, for example, it has been shown to target poly (ADP-ribose) polymerase, leading to enhanced cleavage of this enzyme and increased activity of caspase 3/7, which are crucial for apoptosis . This indicates that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates them. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase, leading to the accumulation of DNA damage and subsequent cell death . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown stability under various conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been observed to cause sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may lead to adverse effects such as liver toxicity and altered metabolic functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic reactions to form metabolites that are excreted from the body . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout the body, with higher concentrations observed in the liver and kidneys . The compound can accumulate in certain tissues, affecting its localization and activity. Transporters such as organic cation transporters play a crucial role in its cellular uptake and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific compartments or organelles, enhancing its biochemical effects. For instance, its localization in the nucleus allows it to interact with DNA repair enzymes, thereby influencing genomic stability.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperazines.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of various industrial chemicals.
Comparison with Similar Compounds
1,4-bis(4-acetylpiperazin-1-yl)butane
1-(4-acetylpiperazin-1-yl)ethanone
4-(4-acetylpiperazin-1-yl)benzaldehyde
3-(4-acetylpiperazin-1-yl)propanoic acid
This comprehensive overview provides a detailed understanding of 1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-aminopropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPUHIPGVHYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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